molecular formula C8H3ClF3NOS B12862217 2-Chloro-6-((trifluoromethyl)thio)benzo[d]oxazole

2-Chloro-6-((trifluoromethyl)thio)benzo[d]oxazole

Cat. No.: B12862217
M. Wt: 253.63 g/mol
InChI Key: YJRMZQSSRMICFB-UHFFFAOYSA-N
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Description

2-Chloro-6-((trifluoromethyl)thio)benzo[d]oxazole is an organic compound with the following chemical structure:

ClF3CSON\text{Cl} \quad \text{F}_3C \quad \text{S} \quad \text{O} \quad \text{N} ClF3​CSON

This compound belongs to the class of benzo[d]oxazoles, which are heterocyclic aromatic compounds containing an oxazole ring fused to a benzene ring. The presence of chlorine and trifluoromethyl groups adds unique properties to this molecule.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of 2-Chloro-6-((trifluoromethyl)thio)benzo[d]oxazole. One common approach involves the reaction of 2-chlorobenzoic acid with trifluoromethylthiolating agents, followed by cyclization to form the oxazole ring. The exact conditions and reagents may vary, but the overall process aims to introduce the desired functional groups.

Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale syntheses provide a foundation for potential large-scale processes. Researchers continue to explore efficient and scalable routes for commercial production.

Chemical Reactions Analysis

Reactivity: 2-Chloro-6-((trifluoromethyl)thio)benzo[d]oxazole can participate in various chemical reactions:

    Substitution Reactions:

    Oxidation and Reduction: The thioether group (F₃CS) may be oxidized or reduced under appropriate conditions.

    Cyclization: The oxazole ring can react with other functional groups to form fused heterocycles.

Common Reagents:

    Trifluoromethylthiolating Agents: Used to introduce the trifluoromethylthio group.

    Base and Acid Catalysts: Facilitate cyclization reactions.

    Halogenating Agents: Involved in substitution reactions.

Major Products: The major products depend on the specific reaction conditions and the substituents introduced. Variations in the trifluoromethylthio group and other substituents lead to diverse derivatives.

Scientific Research Applications

2-Chloro-6-((trifluoromethyl)thio)benzo[d]oxazole finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its unique structure.

    Materials Science: Its properties may contribute to novel materials or coatings.

    Biological Studies: Investigating its interactions with biological targets.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways.

Comparison with Similar Compounds

While there are no direct analogs, we can compare it to related benzo[d]oxazoles and explore their distinct features.

Properties

Molecular Formula

C8H3ClF3NOS

Molecular Weight

253.63 g/mol

IUPAC Name

2-chloro-6-(trifluoromethylsulfanyl)-1,3-benzoxazole

InChI

InChI=1S/C8H3ClF3NOS/c9-7-13-5-2-1-4(3-6(5)14-7)15-8(10,11)12/h1-3H

InChI Key

YJRMZQSSRMICFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1SC(F)(F)F)OC(=N2)Cl

Origin of Product

United States

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